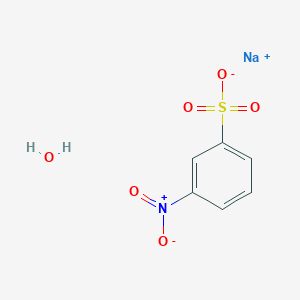

Sodium 3-nitrobenzenesulfonate hydrate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonym Identification

Sodium 3-nitrobenzenesulfonate hydrate is recognized by multiple synonyms across scientific literature and industrial catalogs. The IUPAC name, sodium 3-nitrobenzene-1-sulfonate hydrate , reflects its substituted benzene ring with nitro (-NO₂) and sulfonate (-SO₃⁻) groups at the meta position, coordinated to a sodium cation and water molecules. Common aliases include Resist Salt , Ludigol , Tiskan , and m-nitrobenzenesulfonic acid sodium salt . These terms often originate from historical industrial applications, such as its use as a dye-leveling agent in textile manufacturing. The compound’s CAS registry number, 127-68-4 , and EC number, 204-857-3 , are critical identifiers for regulatory and safety documentation.

Molecular Formula and Crystallographic Data

The anhydrous form of sodium 3-nitrobenzenesulfonate has the molecular formula C₆H₄NNaO₅S and a molar mass of 225.15 g/mol . In its hydrated state, the formula expands to C₆H₄NNaO₅S·xH₂O , with the exact hydration state (denoted by x) typically determined via thermogravimetric analysis. For the monohydrate, the formula becomes C₆H₆NNaO₆S (molar mass: 243.17 g/mol ).

Crystallographic studies of related compounds, such as copper(II) complexes incorporating 3-nitrobenzenesulfonate ligands, reveal insights into the sulfonate group’s coordination behavior. In a triclinic crystal system (space group Pī), the sulfonate oxygen atoms participate in hydrogen bonding with water molecules and metal centers, stabilizing the lattice structure. The unit cell parameters for such complexes include a = 12.2643(9) Å, b = 13.3486(9) Å, c = 13.5247(11) Å, with angles α = 69.595(7)°, β = 71.363(7)°, and γ = 67.275(7)°. These dimensions highlight the steric influence of the nitro group on packing efficiency.

Table 1: Key Molecular and Crystallographic Properties

Hydration State Analysis and Water Coordination Chemistry

The hydration state of sodium 3-nitrobenzenesulfonate is critical for its stability and solubility. Thermogravimetric analyses suggest that the compound commonly exists as a monohydrate (C₆H₄NNaO₅S·H₂O), with water molecules occupying lattice sites rather than directly coordinating the sodium ion. In the crystalline lattice, water forms hydrogen bonds with sulfonate oxygen atoms, creating a network that enhances structural rigidity. This interaction is evident in the decreased solubility of the hydrate compared to the anhydrous form, as observed in polar solvents like water and methanol.

The sodium ion adopts a distorted octahedral geometry, bonded to three sulfonate oxygen atoms and three water molecules in fully hydrated structures. However, in the monohydrate, only one water molecule is present, leading to a coordination number of five for sodium (four oxygen atoms from sulfonate groups and one water molecule). This configuration aligns with Fourier-transform infrared (FTIR) data showing broad O-H stretching vibrations at 3400–3500 cm⁻¹, characteristic of lattice water.

Properties

IUPAC Name |

sodium;3-nitrobenzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,10,11,12);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHQKNWHVIEAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Nitrobenzene reacts with chlorosulfonic acid () at elevated temperatures to form 3-nitrobenzenesulfonic acid. The exothermic reaction produces hydrogen chloride gas, which is typically absorbed in water to form hydrochloric acid:

Key parameters:

Purification and Yield Optimization

Post-neutralization, the aqueous layer is separated and spray-dried at 300°C (inlet) and 100°C (outlet) to obtain anhydrous sodium 3-nitrobenzenesulfonate with 99% purity. Unreacted nitrobenzene is recovered via solvent extraction (e.g., methyl iso-butyl ketone) and reused, minimizing waste.

Table 1: Performance Metrics of Chlorosulfonic Acid Method

| Parameter | Value | Source |

|---|---|---|

| Yield | 98.4% | |

| Purity | 99.0% | |

| By-product | Hydrogen chloride (17.5% aq.) | |

| Energy consumption | High (spray drying at 300°C) |

Catalytic Sulfonation with Sulfur Trioxide

An alternative approach employs sulfur trioxide () as the sulfonating agent in the presence of sodium tungstate () as a catalyst. This method reduces chlorinated by-products and enhances reaction efficiency.

Reaction Protocol

Nitrobenzene and are heated to 80–120°C under nitrogen atmosphere. The catalyst enables milder conditions compared to chlorosulfonic acid:

Key advantages:

Neutralization and Drying

The sulfonated mixture is diluted with water, filtered, and neutralized with sodium carbonate. Subsequent extraction with methyl iso-butyl ketone recovers residual nitrobenzene (60 kg per 790 kg product). Final drying at 50% moisture content yields 95–99% pure sodium 3-nitrobenzenesulfonate.

Table 2: Comparative Analysis of Sulfonation Methods

| Parameter | Chlorosulfonic Acid Method | Sulfur Trioxide Method |

|---|---|---|

| Yield | 98.4% | 98.6% |

| Catalyst | None | Sodium tungstate |

| By-products | HCl gas | 3,3'-dinitrodiphenyl sulfone |

| Energy intensity | High (spray drying) | Moderate (drying at 50% moisture) |

| Scalability | Industrial | Pilot-scale |

Hydrate Formation and Crystallization

While most methods produce anhydrous sodium 3-nitrobenzenesulfonate, the hydrate form can be obtained by adjusting drying conditions. Slow evaporation of aqueous solutions at 25°C yields crystals containing water molecules. Key factors influencing hydrate stability:

Table 3: Physicochemical Properties of Hydrate vs. Anhydrous Form

| Property | Hydrate | Anhydrous |

|---|---|---|

| Melting point | 350°C (decomposition) | 350°C |

| Solubility (25°C) | 200 g/L in water | 25 g/L in water |

| Density | 0.45 g/cm³ | 1.2 g/cm³ |

| Hygroscopicity | High | Moderate |

Industrial-Scale Optimization Strategies

Solvent Recovery Systems

Both methods integrate solvent recovery to improve cost-efficiency:

-

Chlorosulfonic acid route : 95 g nitrobenzene recovered per batch via molecular sieve drying.

-

Sulfur trioxide route : Methyl iso-butyl ketone extraction reclaims 60 kg nitrobenzene per 790 kg product.

Emerging Methodologies and Patent Landscape

Recent patents disclose innovations in catalysis and waste reduction:

Chemical Reactions Analysis

Types of Reactions

Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in substitution reactions where the nitro or sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal catalysts for reduction reactions, and oxidizing agents like ozone for oxidation reactions . The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfonic acid derivatives, and other substituted benzene compounds .

Scientific Research Applications

Organic Synthesis

Sodium 3-nitrobenzenesulfonate is primarily used in the synthesis of quinoline, a compound with applications in pharmaceuticals and agrochemicals. The compound acts as a precursor in various synthetic pathways, facilitating the formation of complex organic molecules.

Case Study: Quinoline Synthesis

In a study focusing on the synthesis of quinoline derivatives, sodium 3-nitrobenzenesulfonate was utilized as an intermediate, demonstrating high yields and selectivity in reactions involving nitro compounds .

Dyeing and Textile Industry

This compound serves as a stabilizer for dyeing fibers and assists in discharge printing processes. It enhances the color fastness and stability of dyes used on textiles.

Application Examples:

- Discharge Printing : Sodium 3-nitrobenzenesulfonate is used to improve the quality of discharge prints on fabrics, allowing for vibrant colors without damaging the textile fibers .

- Dye Stabilization : It acts as an auxiliary agent that stabilizes dye solutions, ensuring consistent application and reducing wastage during textile processing .

Electroplating

In the electroplating industry, sodium 3-nitrobenzenesulfonate functions as a developing agent. It helps in achieving uniform deposition of metals on substrates, which is critical for achieving desired surface finishes.

Case Study: Metal Coating

Research indicates that incorporating sodium 3-nitrobenzenesulfonate into electroplating baths improves the adhesion and uniformity of metal coatings on various substrates .

Oxidizing Agent

The compound is employed as an oxidizing agent in demetalizers and industrial cleaners. Its ability to facilitate oxidation reactions makes it suitable for applications requiring the removal of metals from surfaces or solutions.

Industrial Use:

In industrial cleaning formulations, sodium 3-nitrobenzenesulfonate has been shown to effectively remove metal contaminants while being less corrosive compared to traditional oxidizers .

Mechanism of Action

The mechanism by which sodium 3-nitrobenzenesulfonate exerts its effects involves its reactivity due to the presence of nitro and sulfonate groups. These groups make it a versatile reagent in various chemical reactions, allowing it to interact with different molecular targets and pathways . For example, in corrosion inhibition, it forms a protective layer on metal surfaces, preventing oxidation .

Comparison with Similar Compounds

Sodium 4-Chloro-3-Nitrobenzenesulfonate Hydrate (CAS: N/A)

- Molecular Formula : C₆H₅ClNNaO₆S

- Key Differences :

- Substitution Pattern: A chloro (-Cl) group replaces the nitro group at the para position, altering electronic and steric properties.

- Reactivity: The chloro group enhances susceptibility to nucleophilic substitution reactions compared to the nitro group’s electron-withdrawing nature.

- Applications: Likely used in agrochemicals or dyes due to halogenated aromatic reactivity .

Sodium 4-Methylbenzenesulfonate Hydrate (CAS: 6192-52-5)

- Molecular Formula : C₇H₇NaO₃S·H₂O

- Key Differences :

Sulfonate Derivatives with Phosphorus Coordination

Tris(3-sulfonatophenyl)phosphine Trisodium Salt Hydrate (CAS: 63995-70-0)

- Molecular Formula : C₁₈H₁₅Na₃O₉PS₃·nH₂O

- Key Differences :

- Coordination Chemistry: Contains a phosphorus center, enabling use as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions).

- Solubility: High aqueous solubility due to three sulfonate groups, enhancing utility in homogeneous catalysis.

- Applications: Catalyst in green chemistry and pharmaceutical synthesis .

Nitroaromatic and Carboxylate Analogues

Sodium 3-Nitrobenzoate (CAS: 827-95-2)

- Molecular Formula : C₇H₄NNaO₄

- Key Differences :

Chelating Agents

Sodium Phytate Hydrate (CAS: 14306-25-3)

- Molecular Formula : C₆H₁₈O₂₄P₆·xNa

- Key Differences: Functional Groups: Six phosphate groups enable potent chelation of divalent cations (e.g., Ca²⁺, Fe³⁺). Solubility: Limited aqueous solubility (10 mM in H₂O), restricting use to niche applications like food preservation or metal detoxification. Applications: Antioxidant in cosmetics, mineral sequestration in pharmaceuticals .

Comparative Data Table

Key Research Findings

Reactivity: The nitro group in this compound enhances electrophilic substitution reactions, making it preferable for synthesizing nitro-phenolic resins compared to halogenated analogues .

Catalytic Efficiency: Tris(3-sulfonatophenyl)phosphine outperforms Sodium 3-nitrobenzenesulfonate in aqueous-phase catalysis due to its phosphorus ligand geometry, enabling higher turnover in Suzuki-Miyaura couplings .

Safety Profile: this compound poses risks of skin irritation (H317) and eye damage (H319), unlike non-nitro derivatives like Sodium 4-methylbenzenesulfonate .

Q & A

Q. What are the recommended methods for synthesizing and purifying sodium 3-nitrobenzenesulfonate hydrate in laboratory settings?

Synthesis typically involves sulfonation of nitrobenzene derivatives followed by neutralization with sodium hydroxide. For purification, recrystallization from aqueous ethanol is commonly employed to remove unreacted precursors or byproducts. Purity can be validated via ion chromatography (IC) or titration (e.g., sulfonate group quantification using barium chloride precipitation) . Hydrate stability during synthesis requires controlled humidity to prevent partial dehydration .

Q. Which analytical techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Quantifies nitro group absorption (λmax ~260–280 nm) and monitors degradation under light exposure .

- Thermogravimetric Analysis (TGA) : Determines hydrate water content by measuring mass loss at 100–150°C .

- X-ray Diffraction (XRD) : Identifies crystalline phase and distinguishes hydrate forms from anhydrous counterparts .

- Titrimetry : Acid-base titration with HCl standardizes sulfonate groups .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation and hydrate dissociation. Store in cool (<25°C), dark conditions to prevent photodegradation .

- Hazard Mitigation : Use fume hoods to avoid inhalation of decomposition products (e.g., sulfur oxides). Avoid contact with acids, which may release toxic gases (e.g., NOx) .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs for gas hydrate studies?

The compound’s sulfonate group may act as a kinetic promoter or inhibitor in hydrate formation. To test this:

- Use high-pressure reactors (e.g., sapphire cell systems) to monitor hydrate nucleation under varying concentrations (0.1–5 wt%) and temperatures (2–10°C).

- Compare induction times and growth rates with/without additives using microscopy or impedance spectroscopy .

- Analyze hydrate morphology (patchy vs. homogeneous) via cryo-SEM to assess sulfonate’s role in modifying crystal structure .

Q. How can contradictions in reported physical properties (e.g., thermal stability) of this compound be resolved?

Discrepancies often arise from differences in hydrate morphology (e.g., water distribution). To address this:

Q. What advanced methodologies are available for quantifying this compound in complex matrices?

- HPLC with Charged Aerosol Detection (CAD) : Separates sulfonates from interfering ions (e.g., sulfates) using a C18 column and 0.1% formic acid/acetonitrile gradient .

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish hydrate water interactions (e.g., hydrogen bonding) from bulk solvent .

- Ion Mobility Spectrometry (IMS) : Detects degradation products (e.g., nitrobenzenesulfonic acid) in real-time during stability studies .

Q. How does this compound interact with surfactants or salts in multi-component systems?

Design experiments to evaluate synergistic/antagonistic effects:

- Conductivity Measurements : Assess ionic interactions with surfactants (e.g., SDS) by tracking changes in solution conductivity .

- Phase Behavior Studies : Use pressure-volume-temperature (PVT) cells to monitor hydrate phase boundaries in brine systems (e.g., NaCl or Na2SO4) .

- Molecular Dynamics Simulations : Model sulfonate’s electrostatic interactions with hydrate surfaces to predict inhibition/promotion mechanisms .

Methodological Notes

- Data Interpretation : Always cross-reference hydrate saturation models (e.g., series/parallel bounds) with experimental results to account for morphology-driven anomalies .

- Contradiction Resolution : When reproducibility issues arise, validate environmental controls (humidity, light) and reagent purity via orthogonal techniques (e.g., IC + TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.